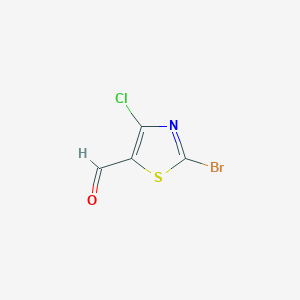
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound known for its remarkable structural features. This compound encompasses multiple functional groups including a thiazolidine ring, a nitro group, and an allyl side chain, making it a subject of interest in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid, a multistep reaction process is employed. The synthesis begins with the formation of the thiazolidine core, typically involving the condensation of an appropriate thioamide with an α,β-unsaturated carbonyl compound. The introduction of the nitrobenzylidene group is often achieved via a Knoevenagel condensation reaction, followed by the allylation step which involves allyl bromide under basic conditions. The final product is obtained through acid-catalyzed cyclization and subsequent purification.
Industrial Production Methods
While the industrial scale production of this specific compound is less common, analogous methodologies involve large-scale synthesis using continuous flow reactors and automated processes to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pH, and reagent concentration, utilizing advanced separation techniques like high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: : This reaction typically targets the allyl group, converting it into an epoxy or hydroxyl group.
Reduction: : Reduction of the nitro group to an amino group is a common transformation.
Substitution: : The aromatic ring often undergoes electrophilic substitution reactions, introducing additional substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like hydrogen in the presence of a catalyst for reduction reactions, and electrophiles like halogens for substitution reactions. Conditions vary from mild (room temperature, neutral pH) to harsh (high temperatures, acidic or basic environments) depending on the desired reaction.
Major Products
Applications De Recherche Scientifique
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid has numerous applications in various fields:
Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: : Explored for potential therapeutic applications, particularly as an anti-inflammatory or anti-cancer agent.
Industry: : Employed in the development of novel materials, such as polymers with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity and leading to physiological changes.
Pathways Involved: : Could inhibit specific signaling pathways, such as those involved in inflammation or cell proliferation.
Specific Interactions: : The nitro group may participate in redox reactions within cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Similar compounds include other thiazolidine derivatives, many of which share similar structural motifs and reactivity patterns. 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to the specific combination of functional groups, providing a distinct set of properties and applications.
List of Similar Compounds
Thiazolidine-2,4-dione derivatives
Benzylideneaminobenzonic acid derivatives
Nitro-substituted thiazolidines
This unique combination makes this compound a versatile and valuable compound in scientific research and industrial applications.
Hope you find this interesting! What are your thoughts?
Propriétés
IUPAC Name |
4-[[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-2-10-22-18(24)17(12-13-4-3-5-16(11-13)23(27)28)29-20(22)21-15-8-6-14(7-9-15)19(25)26/h2-9,11-12H,1,10H2,(H,25,26)/b17-12-,21-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYWIBYIOLGIPV-VTPWGRHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)
![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)
![3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2956799.png)

![2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile](/img/structure/B2956803.png)
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956804.png)
![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)


![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2956812.png)

